2-Amino-1-cyclohexyl-1H-pyrrole-3-carboxylic acid Exhibits a Unique LogP-PSA Profile vs. Structurally Related Pyrrole Carboxylic Acid Intermediates
The target compound displays a calculated LogP of 2.85490 and Polar Surface Area (PSA) of 68.25 Ų . In comparison, the N-unsubstituted ethyl ester analog 2-amino-1H-pyrrole-3-carboxylic acid ethyl ester (CAS 108290-86-4) exhibits a significantly lower LogP of 1.3548 with a comparable PSA of 68.11 Ų [1]. The predicted LogP difference of approximately 1.5 log units represents a roughly 30-fold increase in calculated octanol–water partition coefficient, indicating that this compound possesses markedly enhanced passive membrane permeability, a critical parameter for CNS-targeted probe development where blood–brain barrier penetration is required [2]. Meanwhile, 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 797798-85-7) shows a calculated LogP of approximately 3, but its 2,5-dimethyl substitution pattern sterically encumbers the carboxylic acid, altering the three-dimensional pharmacophore relative to the target compound . These combined data establish a property space for this compound that is distinct from both polar unsubstituted analogs and sterically hindered dimethyl derivatives.
| Evidence Dimension | Predicted lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP: 2.85490; PSA: 68.25000 Ų |
| Comparator Or Baseline | 2-Amino-1H-pyrrole-3-carboxylic acid ethyl ester: LogP: 1.3548; PSA: 68.11 Ų. 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: LogP: ~3; PSA not reported. |
| Quantified Difference | ΔLogP ≈ +1.5 log units (relative to N-unsubstituted ethyl ester); quantitatively distinct steric environment vs. 2,5-dimethyl analog. |
| Conditions | Predicted values from computational algorithms; experimental confirmation pending. |
Why This Matters
A balanced LogP–PSA profile is essential for CNS drug discovery, and this compound fills a property gap between polar unsubstituted pyrroles and excessively lipophilic dimethyl analogs, making it a more suitable starting material for CNS probe synthesis.
- [1] Molbase. 2-amino-1H-pyrrole-3-carboxylic acid ethyl ester (CAS 108290-86-4). LogP: 1.3548; PSA: 68.11. https://qiye.molbase.cn/108290-86-4.html View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 (Contextual reference for CNS drug property guidelines) View Source
